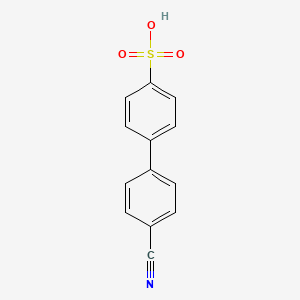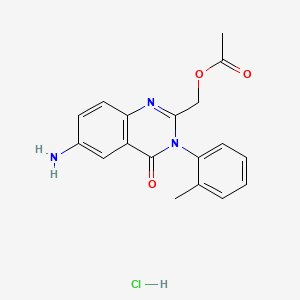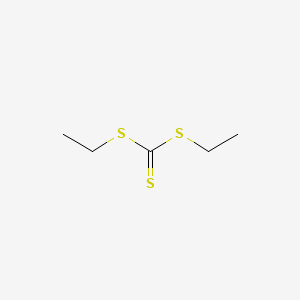
Diethyl trithiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl trithiocarbonate is an organic compound belonging to the class of trithiocarbonates. These compounds are characterized by the presence of a trithiocarbonate group, which consists of a central carbon atom bonded to three sulfur atoms. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl trithiocarbonate can be synthesized through the nucleophilic addition of carbon disulfide to diethylamine. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The general reaction is as follows:
CS2+2EtNH2→Et2NCS2Et+H2S
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl trithiocarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxides.
Reduction: Reduction reactions can lead to the formation of thiols and other sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions, where one or more of its sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and tosylates are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include this compound oxides, thiols, and various substituted trithiocarbonates.
Wissenschaftliche Forschungsanwendungen
Diethyl trithiocarbonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which diethyl trithiocarbonate exerts its effects involves the interaction of its trithiocarbonate group with various molecular targets. In enzyme inhibition, for example, the sulfur atoms in this compound can coordinate with metal ions in the active site of enzymes, thereby inhibiting their activity. This coordination often involves the formation of a stable complex between the sulfur atoms and the metal ions .
Vergleich Mit ähnlichen Verbindungen
Dimethyl trithiocarbonate: Similar in structure but with methyl groups instead of ethyl groups.
Dibenzyl trithiocarbonate: Contains benzyl groups and is used in similar applications as diethyl trithiocarbonate.
Dithiocarbonates: Compounds with two sulfur atoms bonded to a central carbon atom.
Uniqueness: this compound is unique due to its specific reactivity and the presence of ethyl groups, which influence its solubility and reactivity compared to other trithiocarbonates. Its ability to act as a chain transfer agent in RAFT polymerization also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
2314-49-0 |
|---|---|
Molekularformel |
C5H10S3 |
Molekulargewicht |
166.3 g/mol |
IUPAC-Name |
bis(ethylsulfanyl)methanethione |
InChI |
InChI=1S/C5H10S3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
NRQCYLXIKLRTQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=S)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




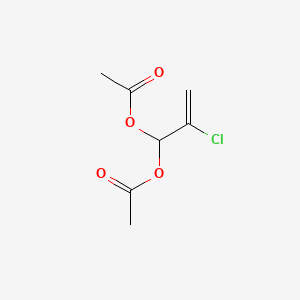


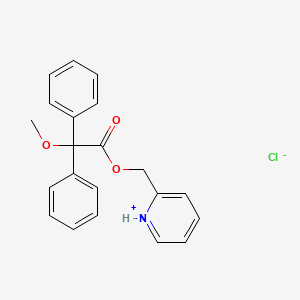


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
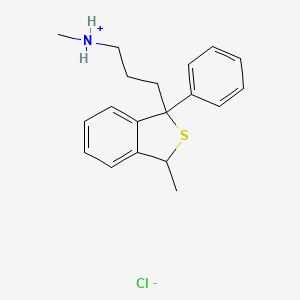
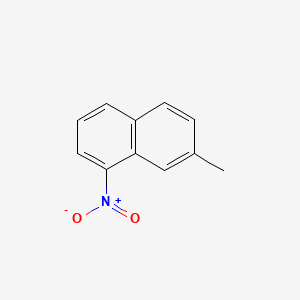
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
